5-(Benzyloxy)-2-bromo-3-chloropyrazine
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Overview
Description
5-(Benzyloxy)-2-bromo-3-chloropyrazine is an organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of bromine, chlorine, and a phenylmethoxy group attached to the pyrazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-bromo-3-chloropyrazine typically involves the halogenation of a pyrazine derivative. One common method is the bromination and chlorination of 5-phenylmethoxypyrazine. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent, such as acetic acid or dichloromethane, and a catalyst like iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-bromo-3-chloropyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of simpler pyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Oxidation: Formation of phenylmethoxy aldehyde or phenylmethoxy carboxylic acid.
Reduction: Formation of dehalogenated pyrazine derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-bromo-3-chloropyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-bromo-3-chloropyrazine involves its interaction with specific molecular targets. The presence of halogen atoms and the phenylmethoxy group allows it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloro-3-methoxypyrazine
- 2-Bromo-3-chloro-5-methylpyrazine
- 2-Bromo-3-chloro-5-ethoxypyrazine
Uniqueness
5-(Benzyloxy)-2-bromo-3-chloropyrazine is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties compared to other similar compounds. This group enhances its aromaticity and potential for various chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-bromo-3-chloro-5-phenylmethoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-10-11(13)15-9(6-14-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHRAQCMWLZXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C(=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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